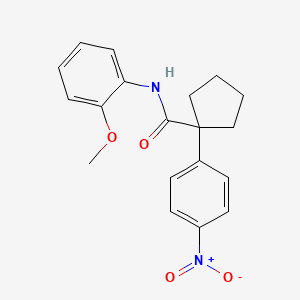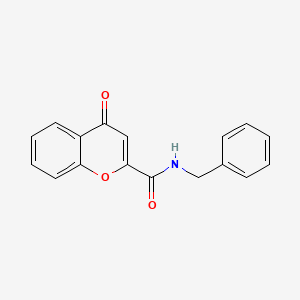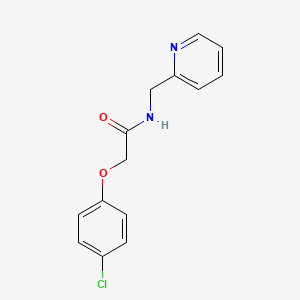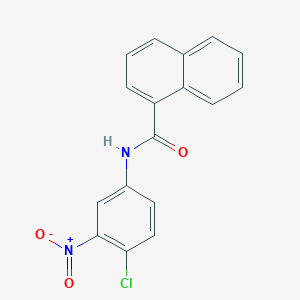
N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide, commonly known as MNPA, is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This chemical compound has gained considerable attention in the scientific community due to its potential therapeutic applications in the treatment of chronic pain and inflammation.
Scientific Research Applications
MNPA has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and inflammation. N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide channels are expressed in peripheral sensory neurons and are involved in the transmission of pain signals. MNPA has been shown to selectively block this compound channels, reducing pain and inflammation in animal models. MNPA has also been shown to be effective in reducing neuropathic pain, making it a promising candidate for the treatment of chronic pain conditions.
Mechanism of Action
MNPA selectively blocks N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide channels by binding to a specific site on the channel. This prevents the channel from opening in response to painful stimuli, reducing the transmission of pain signals. MNPA has been shown to have a high affinity for this compound channels, making it a potent antagonist.
Biochemical and Physiological Effects:
MNPA has been shown to reduce pain and inflammation in animal models. It has also been shown to be effective in reducing neuropathic pain. MNPA has a good safety profile and does not produce any significant side effects in animal studies. MNPA has also been shown to have a long duration of action, making it a promising candidate for the treatment of chronic pain conditions.
Advantages and Limitations for Lab Experiments
MNPA is a valuable compound for scientific research due to its high purity and yield. It is also a potent and selective N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide antagonist, making it a valuable tool for studying the role of this compound channels in pain and inflammation. However, MNPA is a relatively new compound and its pharmacokinetics and pharmacodynamics have not been fully characterized. Further research is needed to fully understand the advantages and limitations of using MNPA in lab experiments.
Future Directions
There are several future directions for research on MNPA. One potential application is in the development of new pain medications. MNPA has shown promising results in animal models and could be a valuable tool in the development of new treatments for chronic pain conditions. Another potential application is in the study of N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide channels and their role in pain and inflammation. MNPA could be used to further elucidate the mechanisms underlying this compound channel activation and the transmission of pain signals. Finally, MNPA could be used in the development of new diagnostic tools for pain and inflammation. By selectively blocking this compound channels, MNPA could be used to identify patients with this compound channel dysfunction, allowing for more targeted and effective treatments.
Synthesis Methods
The synthesis of MNPA involves the reaction of 2-methoxybenzaldehyde with 4-nitrophenylacetonitrile to form 2-methoxy-N-(4-nitrophenyl)acetophenone. This intermediate is then reacted with cyclopentanecarboxylic acid in the presence of a base to form MNPA. The synthesis of MNPA has been optimized to yield high purity and yield, making it a valuable compound for scientific research.
properties
IUPAC Name |
N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-25-17-7-3-2-6-16(17)20-18(22)19(12-4-5-13-19)14-8-10-15(11-9-14)21(23)24/h2-3,6-11H,4-5,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXENAGQEDDBHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B5784763.png)




![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B5784800.png)
![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)




